

In Vivo Pharmacokinetic Profile of PAV-104: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PAV-104

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This guide provides a comparative overview of the available in vivo pharmacokinetic data for **PAV-104**, a novel antiviral agent, alongside other orally administered antiviral drugs. The information is intended to assist researchers in evaluating its potential as a therapeutic candidate.

Executive Summary

PAV-104 is a novel, orally administered small molecule that functions as a viral assembly inhibitor. It has demonstrated broad-spectrum activity against various respiratory viruses, including SARS-CoV-2.[1] Its mechanism of action involves the inhibition of viral nucleocapsid (N) protein oligomerization, a critical step in viral capsid formation.[1][2] Preclinical studies in rats indicate that **PAV-104** achieves significant systemic exposure after oral administration. However, detailed quantitative pharmacokinetic parameters for **PAV-104** are not yet publicly available, limiting a direct quantitative comparison with other antiviral agents. This guide summarizes the currently available data for **PAV-104** and presents it alongside the pharmacokinetic profiles of two other oral antiviral drugs, Molnupiravir and Nirmatrelvir, to provide a contextual reference.

Data Presentation: Comparative Pharmacokinetics

Due to the limited public availability of quantitative pharmacokinetic data for **PAV-104**, the following tables present a qualitative summary for **PAV-104** and quantitative data for the

comparator drugs, Molnupiravir and Nirmatrelvir, from studies conducted in rats.

Table 1: Pharmacokinetic Parameters of **PAV-104** and Comparator Antiviral Drugs in Rats (Oral Administration)

Parameter	PAV-104	Molnupiravir	Nirmatrelvir
Dose	Not Specified	200 mg/kg	Not Specified
C _{max}	> 200-fold EC ₉₀ in blood	43.120 ng/mL	Not Available
T _{max}	Not Available	Not Available	Not Available
AUC _{0-t}	Not Available	65 ng-hr/mL	Not Available
Half-life (t _{1/2})	Not Available	Not Available	5.1 hours
Oral Bioavailability	Not Available	Not Available	34% - 50%
Tissue Distribution	Lung to Plasma Ratio: 0.3 ^[1]	Not Available	Not Available

EC₉₀: 90% effective concentration. Data for Molnupiravir and Nirmatrelvir are sourced from publicly available preclinical studies.

Experimental Protocols

While the specific experimental protocol for the in vivo pharmacokinetic studies of **PAV-104** has not been detailed in the available literature, a general methodology for oral administration in rats for pharmacokinetic evaluation is described below.

General Protocol for Oral Administration in Rats for Pharmacokinetic Studies:

- **Animal Model:** Male Sprague-Dawley or Wistar rats are commonly used. Animals are typically fasted overnight before drug administration.
- **Drug Formulation and Administration:** The drug is formulated in a suitable vehicle (e.g., a solution or suspension in water, saline, or a specific formulation vehicle). Administration is

performed via oral gavage using a gavage needle to ensure accurate dosing directly into the stomach.

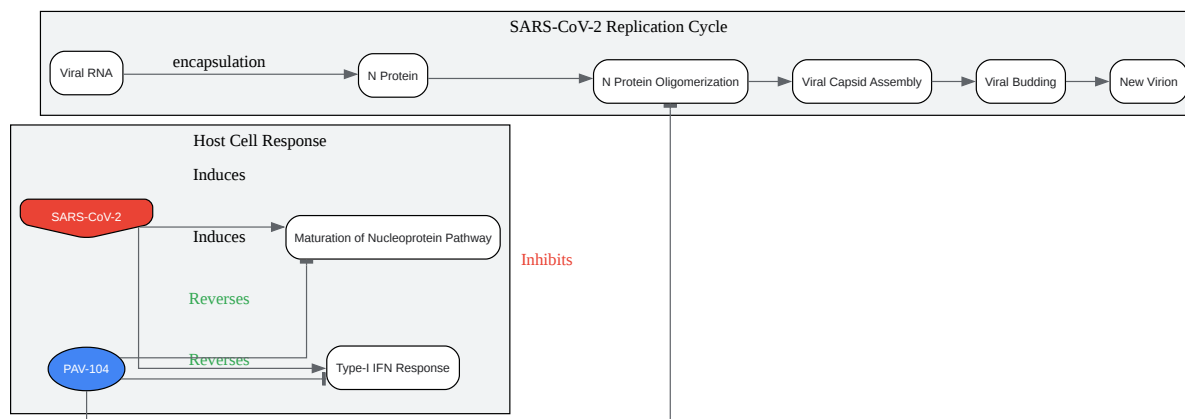
- **Dose Level:** The administered dose is determined based on preclinical efficacy and toxicology studies.
- **Blood Sampling:** Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Samples are typically drawn from the tail vein or via a cannulated vessel into tubes containing an anticoagulant.
- **Plasma Preparation:** Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
- **Bioanalysis:** The concentration of the drug and its metabolites in the plasma samples is quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Pharmacokinetic Analysis:** The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, including C_{max}, T_{max}, AUC, half-life, and bioavailability, using specialized software.

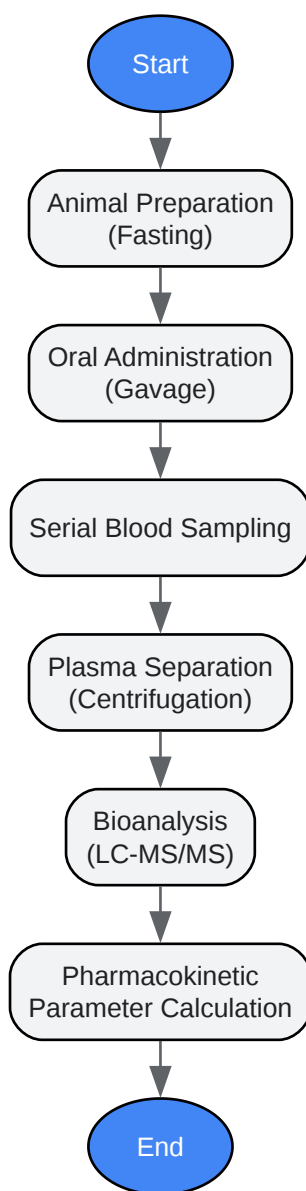
Mechanism of Action and Signaling Pathway

PAV-104 exerts its antiviral effect by targeting a crucial step in the viral replication cycle: the assembly of new viral particles. Specifically, **PAV-104** inhibits the oligomerization of the viral nucleocapsid (N) protein. This protein is essential for encapsulating the viral RNA genome to form a stable ribonucleoprotein (RNP) complex, which is a core component of the new virion. By preventing N protein oligomerization, **PAV-104** effectively blocks the formation of the viral capsid and subsequent budding of new infectious virus particles.^{[1][2]}

Furthermore, transcriptomic analysis has revealed that **PAV-104** treatment can reverse the induction of the Type-I interferon response and the 'maturation of nucleoprotein' signaling pathway, both of which are typically modulated by SARS-CoV-2 to facilitate its replication.^[1]

Diagram 1: Proposed Mechanism of Action of **PAV-104**





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References

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